molecular formula C7H4Cl2F2O2 B1410749 2,3-Dichloro-5-(difluoromethoxy)phenol CAS No. 1803818-68-9

2,3-Dichloro-5-(difluoromethoxy)phenol

Cat. No.: B1410749
CAS No.: 1803818-68-9
M. Wt: 229 g/mol
InChI Key: NTUPMINITGWTIV-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(difluoromethoxy)phenol is a halogenated phenolic compound characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 3, and a difluoromethoxy group (-OCF₂H) at position 3. Its molecular formula is C₇H₄Cl₂F₂O₂, with a molecular weight of 247.01 g/mol. This compound is of interest in medicinal and materials chemistry due to its unique electronic and steric properties conferred by the chlorine and fluorine substituents. It has been investigated for applications such as fluorescent chemosensors for metal ions (e.g., Mg²⁺) and as intermediates in synthesizing bioactive molecules .

Properties

IUPAC Name

2,3-dichloro-5-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O2/c8-4-1-3(13-7(10)11)2-5(12)6(4)9/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUPMINITGWTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(difluoromethoxy)phenol typically involves the chlorination and fluorination of phenol derivatives. One common method includes the reaction of 2,3-dichlorophenol with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2,3-Dichloro-5-(difluoromethoxy)phenol often involves large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced technologies and equipment to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(difluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenol derivatives with different functional groups .

Scientific Research Applications

2,3-Dichloro-5-(difluoromethoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can lead to changes in the activity of enzymes, receptors, and other cellular components, resulting in the compound’s observed effects .

Comparison with Similar Compounds

The structural and functional attributes of 2,3-Dichloro-5-(difluoromethoxy)phenol can be contextualized by comparing it to analogous halogenated phenolic and heterocyclic compounds. Below is a detailed analysis:

Structural Analogues
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2,3-Dichloro-5-(difluoromethoxy)phenol C₇H₄Cl₂F₂O₂ -Cl (2,3), -OCF₂H (5) 247.01 Fluorescent Mg²⁺ sensing; anticancer activity
2,5-Dichlorophenol C₆H₄Cl₂O -Cl (2,5) 163.00 Industrial disinfectant; higher toxicity
2,3-Dichloro-5-(trifluoromethyl)pyridine C₆HCl₂F₃N -Cl (2,3), -CF₃ (5) 216.44 Agrochemical intermediates; halogenated pyridine backbone
5-(Difluoromethoxy)-2-hydroxybenzaldehyde C₈H₅F₂O₃ -OH (2), -OCF₂H (5), -CHO (1) 202.12 Precursor for Schiff base chemosensors

Key Observations :

  • Electron-Withdrawing Effects: The difluoromethoxy group (-OCF₂H) in 2,3-Dichloro-5-(difluoromethoxy)phenol enhances electron withdrawal compared to methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, influencing its fluorescence properties and metal-ion binding affinity .
  • Toxicity Profile: Unlike 2,5-Dichlorophenol (a known irritant and environmental pollutant ), 2,3-Dichloro-5-(difluoromethoxy)phenol’s toxicity remains understudied, though its halogenated structure warrants caution in handling.
  • Synthetic Utility : Derivatives of this compound, such as Schiff bases, exhibit superior selectivity for Mg²⁺ ions compared to analogues lacking the difluoromethoxy group, as demonstrated by fluorescence quenching studies at λex = 378 nm and λem = 524 nm .
Functional Comparison
  • Fluorescent Chemosensing: The Schiff base derived from 2,3-Dichloro-5-(difluoromethoxy)phenol forms a 1:1 complex with Mg²⁺, confirmed via EDTA titration and mass spectrometry . In contrast, non-halogenated phenolic Schiff bases (e.g., salicylaldehyde azine) exhibit broader metal-ion selectivity but lower sensitivity .
  • Antimicrobial Activity: While chalconeimine derivatives of related difluoromethoxy phenols show moderate antimicrobial activity , the parent compound’s bioactivity is less documented, highlighting a gap in research.

Biological Activity

2,3-Dichloro-5-(difluoromethoxy)phenol is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: 2,3-dichloro-5-(difluoromethoxy)phenol
  • Molecular Formula: C7H4Cl2F2O2
  • CAS Number: 1803818-68-9

The compound features a phenolic structure with two chlorine atoms and a difluoromethoxy group, contributing to its unique reactivity and biological interactions.

The biological activity of 2,3-Dichloro-5-(difluoromethoxy)phenol is primarily attributed to its ability to interact with various biomolecules. The presence of chlorine and fluorine enhances its reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can lead to:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can alter receptor activity, affecting cellular signaling processes.

Antimicrobial Effects

Phenolic compounds are known for their antimicrobial properties. Preliminary studies suggest that 2,3-Dichloro-5-(difluoromethoxy)phenol may possess antibacterial activity against various pathogens. The mechanism likely involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantPotential to scavenge free radicals
AntimicrobialInhibition of bacterial growth,
Enzyme InhibitionPossible inhibition of specific metabolic enzymes

Case Study: Antimicrobial Activity

In a study evaluating various phenolic compounds, 2,3-Dichloro-5-(difluoromethoxy)phenol was tested for its antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a notable reduction in bacterial viability at specific concentrations, suggesting its potential as a therapeutic agent in treating infections.

Industrial Applications

Beyond its biological activities, 2,3-Dichloro-5-(difluoromethoxy)phenol serves as a valuable building block in organic synthesis. Its unique chemical properties make it suitable for developing agrochemicals and pharmaceuticals. Ongoing research aims to explore these applications further.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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